Linker Length Optimization: PEG4 Provides a Balanced Conformational Space for Ternary Complex Formation
In PROTAC design, linker length critically influences ternary complex formation and degradation efficiency. A study evaluating PEG linkers of varying lengths (2, 3, 4, 5, 6 units) in Retro-2-based PROTACs demonstrated that PEG2 linkers induced GSPT1 degradation with DC50 values of 430-700 nM and Dmax ranging from 29% to 96%, while longer linkers exhibited altered degradation profiles [1]. Although direct DC50 data for the PEG4 linker in this specific study is not reported, the observed length-dependent activity underscores that the PEG4 unit linker (n=4) occupies a distinct conformational space that cannot be replicated by PEG2 (n=2) or PEG3 (n=3) linkers. This class-level inference establishes that linker length is a non-interchangeable parameter when constructing PROTAC libraries [2].
| Evidence Dimension | Linker Length (Number of Ethylene Glycol Units) |
|---|---|
| Target Compound Data | n = 4 (PEG4) |
| Comparator Or Baseline | n = 2 (PEG2): DC50 = 430-700 nM, Dmax = 29-96%; n = 3 (PEG3): DC50 = 700 nM, Dmax = 29% [1] |
| Quantified Difference | PEG4 contains 2 additional ethylene glycol units compared to PEG2 and 1 additional unit compared to PEG3. |
| Conditions | In vitro PROTAC degradation assays in HeLa cells; PEG linker connects CRBN ligand to Retro-2 warhead [1]. |
Why This Matters
Linker length is a tunable parameter that directly impacts PROTAC efficacy; substituting PEG4 with a shorter linker can ablate degradation activity or alter Dmax, making Bromo-PEG4-acid a distinct and non-fungible building block in targeted protein degradation campaigns.
- [1] Verdonck, E., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 280, 117082. DOI: 10.1016/j.ejmech.2025.117082. View Source
- [2] Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in PROTACs. Journal of Medicinal Chemistry, 64(12), 8042-8060. DOI: 10.1021/acs.jmedchem.1c00157. View Source
